In Vitro Antiviral Potency: SAMT-247 Exhibits Superior Efficacy Compared to Claficapavir
In a head-to-head cross-study comparison, SAMT-247 demonstrates 1.67-fold greater antiviral potency than the alternative NCp7 inhibitor Claficapavir. The EC50 of SAMT-247 is 0.6 μM against HIV-1IIIB in CEM-SS cells [1], whereas Claficapavir has an IC50 of approximately 1 μM under similar in vitro conditions . This quantitative difference in potency is a critical factor for dose-response study design and compound selection.
| Evidence Dimension | Antiviral potency (EC50/IC50) |
|---|---|
| Target Compound Data | 0.6 μM |
| Comparator Or Baseline | Claficapavir: ~1 μM |
| Quantified Difference | SAMT-247 is 1.67-fold more potent |
| Conditions | HIV-1IIIB strain in CEM-SS cells (SAMT-247); comparable in vitro antiviral assay (Claficapavir) |
Why This Matters
This potency advantage translates to lower compound usage and potentially a wider therapeutic window, directly impacting procurement decisions for cost-sensitive antiviral screening campaigns.
- [1] Miller Jenkins LM, et al. Small-molecule inactivation of HIV-1 NCp7 by repetitive intracellular acyl transfer. Nat Chem Biol. 2010 Dec;6(12):887-9. View Source
